An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-methylphenylboronic Acid
An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis protocol for 2-Butoxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a classical three-step sequence: Williamson ether synthesis to prepare the starting ether, subsequent regioselective bromination, and finally, conversion to the target boronic acid via a lithium-halogen exchange followed by borylation. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.
Physicochemical Properties and Safety Information
A summary of the key properties of the target compound, 2-Butoxy-5-methylphenylboronic acid, is provided below.
| Property | Value | Reference |
| CAS Number | 480438-72-0 | |
| Molecular Formula | C₁₁H₁₇BO₃ | |
| Molecular Weight | 208.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 85-90 °C | |
| Storage Class | 13 - Non-Combustible Solids | |
| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) Respirator |
Overall Synthesis Workflow
The synthesis of 2-Butoxy-5-methylphenylboronic acid can be efficiently achieved through a three-step process starting from commercially available p-cresol. The overall workflow is depicted below.
Caption: Overall three-step synthesis of 2-Butoxy-5-methylphenylboronic acid.
Experimental Protocols
Step 1: Synthesis of 1-Butoxy-4-methylbenzene
This procedure outlines the synthesis of the starting ether via a Williamson ether synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| p-Cresol | 108.14 | 100 | 10.81 g |
| Potassium Hydroxide (KOH) | 56.11 | 120 | 6.73 g |
| 1-Bromobutane | 137.02 | 110 | 15.07 g (11.8 mL) |
| Ethanol (anhydrous) | 46.07 | - | 200 mL |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 100 mmol) and ethanol (200 mL).
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Stir the mixture until the p-cresol is fully dissolved.
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Carefully add potassium hydroxide pellets (6.73 g, 120 mmol) to the solution. The mixture may warm up slightly.
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Add 1-bromobutane (15.07 g, 110 mmol) to the reaction mixture.
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Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butoxy-4-methylbenzene as a colorless oil.
Expected Yield: ~85-95%
Step 2: Synthesis of 2-Bromo-1-butoxy-4-methylbenzene
This protocol describes the regioselective ortho-bromination of 1-butoxy-4-methylbenzene.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 1-Butoxy-4-methylbenzene | 164.24 | 50 | 8.21 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |
| Acetonitrile (anhydrous) | 41.05 | - | 150 mL |
Procedure:
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In a 250 mL round-bottom flask protected from light, dissolve 1-butoxy-4-methylbenzene (8.21 g, 50 mmol) in anhydrous acetonitrile (150 mL).
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Add N-bromosuccinimide (9.79 g, 55 mmol) to the solution in one portion.
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Stir the reaction mixture at room temperature for 3 hours. The butoxy group directs the bromination to the ortho position as the para position is blocked.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the acetonitrile under reduced pressure.
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Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford pure 2-bromo-1-butoxy-4-methylbenzene.
Expected Yield: ~80-90%
Step 3: Synthesis of 2-Butoxy-5-methylphenylboronic acid
This final step involves the conversion of the aryl bromide to the target boronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-butoxy-4-methylbenzene | 243.14 | 20 | 4.86 g |
| n-Butyllithium (n-BuLi) | 64.06 | 22 | 8.8 mL (2.5 M in hexanes) |
| Triisopropyl borate | 188.08 | 30 | 5.64 g (6.9 mL) |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 100 mL |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | ~50 mL |
Procedure:
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To a flame-dried 250 mL three-necked flask under an argon atmosphere, add 2-bromo-1-butoxy-4-methylbenzene (4.86 g, 20 mmol) and anhydrous THF (100 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Add triisopropyl borate (5.64 g, 30 mmol) dropwise, again keeping the temperature below -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).
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Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
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Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-Butoxy-5-methylphenylboronic acid as a white solid.
Expected Yield: ~60-75%
Logical Relationship of Key Synthesis Steps
The logical progression of the synthesis is based on established and reliable organic transformations.
Caption: Logical flow of the synthesis protocol.
